Product packaging for IpgC protein(Cat. No.:CAS No. 127385-68-6)

IpgC protein

Cat. No.: B1178890
CAS No.: 127385-68-6
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Description

The IpgC protein is an essential cytoplasmic chaperone in Shigella flexneri , playing a critical and multi-functional role in the assembly and regulation of the Type III Secretion System (T3SS), the primary virulence apparatus of this pathogen . Prior to secretion, IpgC binds to and independently stabilizes the major translocator proteins IpaB and IpaC within the bacterial cytoplasm, preventing their premature association, aggregation, and proteolytic degradation, thereby maintaining them in a secretion-competent state . Structurally, IpgC is an all-α-helical protein that contains tetratricopeptide repeat (TPR) motifs, which form a superhelical scaffold creating a concave peptide-binding cleft . It functions as a homodimer in solution, and its interaction with IpaB involves binding to specific chaperone binding domains (CBDs), capturing the substrate in an extended conformation . Beyond its classical chaperone function, IpgC has a pivotal regulatory role. Following the secretion of translocators, the released IpgC in the cytoplasm binds to the AraC-like transcription factor MxiE. This IpgC-MxiE complex then activates the transcription of a second wave of T3SS effector genes . Recent research has also identified a negative feedback loop, where the MxiE-IpgC complex can downregulate the virB promoter, fine-tuning the virulence cascade . The multi-functional nature of IpgC, coupled with its high conservation, makes it an invaluable reagent for research aimed at understanding the molecular mechanisms of bacterial pathogenesis, protein-protein interactions in virulence systems, and the development of novel anti-infective strategies .

Properties

CAS No.

127385-68-6

Molecular Formula

C5H4FNOS

Synonyms

IpgC protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Ipgc Protein

Primary Structural Features and Conserved Motifs

The defining feature of IpgC's architecture is the Tetratricopeptide Repeat (TPR) domain. nih.govnih.gov The TPR motif is a degenerate 34-amino acid sequence that folds into a pair of antiparallel α-helices. nih.govwikipedia.org In IpgC, tandem arrays of these TPR motifs create a right-handed superhelical structure. nih.govcellsignal.com

Crystallographic studies of IpgC reveal an all-α-helical structure comprising eight helices (H1-H8). nih.gov Helices H2 through H7 form three distinct TPR motifs, while helix H8 constitutes the first helix of a fourth, incomplete motif. nih.gov This arrangement of TPR motifs generates an extended, superhelical scaffold with a pronounced concave surface, which serves as the primary site for substrate interaction. nih.govnih.gov An additional α-helix (H1) is present at the N-terminus, connected to the TPR domain by an extended loop. researchgate.net

FeatureDescription
Secondary Structure Predominantly α-helical nih.govnih.gov
Total Helices 8 (labeled H1-H8) nih.gov
Core Domain Tetratricopeptide Repeat (TPR) Domain nih.govnih.gov
TPR Motifs 3.5 tandem motifs formed by helices H2-H8 nih.govresearchgate.net
Overall Fold Right-handed superhelical scaffold with a concave cleft nih.govnih.gov

Oligomeric States and Dimerization Interfaces

In the bacterial cytoplasm, IpgC exists in a dynamic equilibrium between different oligomeric states, primarily as a homodimer that transitions to a heterodimer upon binding its substrates. nih.govnih.gov This ability to form different quaternary structures is a key aspect of its chaperone function. nih.gov

In the absence of its binding partners, IpgC displays a strong tendency to form homodimers. researchgate.netresearchgate.net Crystal structures have revealed that IpgC can form at least two distinct, non-symmetrical homodimer arrangements, often described as "back-to-back" and "head-to-head" configurations. researchgate.net One notable feature observed in crystal structures is an asymmetric organization of the subunits within the dimer. pnas.orgnih.gov While the core TPR domains of the two subunits can be superimposed with high fidelity, the N-terminal H1 helix often exhibits a different arrangement in each subunit, contributing to the asymmetry of the dimer. nih.govfu-berlin.de This N-terminal helix plays a crucial role in the asymmetric dimerization, and its deletion leads to protein aggregation, underscoring the functional importance of this dimeric state. fu-berlin.de Solution-based studies, such as small-angle X-ray scattering (SAXS), also support the existence of both symmetric and asymmetric IpgC dimers in solution, suggesting that different arrangements may exist in equilibrium under physiological conditions. researchgate.net

A primary function of IpgC is to bind independently to the translocator proteins IpaB and IpaC. nih.govpnas.org This interaction leads to the dissociation of IpgC homodimers and the formation of stable, 1:1 IpgC-IpaB or IpgC-IpaC heterodimers. nih.govnih.govresearchgate.net This transition from a homodimeric to a heterodimeric state is a critical step, as it stabilizes the translocators in a secretion-competent state and prevents their premature aggregation or degradation within the bacterial cytoplasm. nih.govfrontiersin.org Chemical cross-linking experiments and analytical ultracentrifugation have confirmed this 1:1 stoichiometry for the complexes with the full-length translocator proteins. nih.gov The formation of the heterodimer is favored over the homodimeric states of both IpgC and the N-terminal domain of IpaB. nih.gov

ComplexStoichiometryConfigurationFunctional Significance
IpgC Homodimer 2:0 (IpgC:Substrate)Symmetric and Asymmetric nih.govresearchgate.netReservoir state; transcription co-activation pnas.org
IpgC-IpaB Heterodimer 1:1-Stabilizes IpaB for secretion nih.govfrontiersin.org
IpgC-IpaC Heterodimer 1:1-Stabilizes IpaC for secretion nih.govnih.gov

Structural Dynamics and Conformational Changes Induced by Ligand Binding

Protein function is intrinsically linked to its structural dynamics, and IpgC is no exception. While TPR domains are generally viewed as relatively rigid scaffolds, evidence suggests that ligand binding induces subtle but significant conformational changes in both the chaperone and its substrate. nih.govfrontiersin.org

Upon binding to IpgC, the chaperone-binding domain (CBD) of IpaB adopts an extended conformation to fit within the chaperone's binding groove. nih.govresearchgate.net Fluorescence Resonance Energy Transfer (FRET) experiments suggest that the extreme N-terminus of IpaB becomes more elongated upon association with IpgC. nih.gov This indicates that chaperone binding may induce a conformational change, potentially preventing the formation of secondary structures within the translocator's N-terminal secretion signal. Although substantial structural rearrangements in the TPR fold of IpgC upon ligand binding have not been observed, the flexibility in the N-terminal H1 helix, as seen in the asymmetric homodimer, points to inherent dynamic capabilities within the chaperone itself. nih.govnih.gov These dynamics are likely crucial for accommodating and releasing substrates during the secretion process.

Molecular Details of Chaperone-Substrate Binding Pockets and Residues

The specificity of the chaperone-substrate interaction is determined by the precise molecular details of the binding interface. The concave cleft formed by the TPR superhelix of IpgC serves as the docking site for its substrates. nih.gov

The interaction is mediated by a conserved chaperone binding motif located within the N-terminal 100 residues of TPR-chaperone substrates like IpaB. nih.gov This motif fits into the binding cleft of IpgC, which contains three distinct pockets designated P1, P2, and P3. pnas.orgresearchgate.net These pockets accommodate key residues from the substrate. For instance, the IpaB sequence ⁶⁵PELKAP⁷⁰ has been shown to be critical for this interaction. pnas.orgresearchgate.net

The binding is stabilized by a network of hydrophobic interactions, van der Waals forces, hydrogen bonds, and a salt bridge. pnas.orgnih.gov Highly conserved residues within the IpgC cleft, such as Tyr-40, Tyr-47, Asp-71, and Gln-112, are directly involved in these interactions. nih.govresearchgate.net Specifically, hydrogen bonds form between the backbone of the IpaB peptide and the side chains of IpgC's Tyr-40, Tyr-47, and Gln-112, while a salt bridge is formed between Lys-68 of IpaB and Asp-71 of IpgC. nih.govresearchgate.net The pockets themselves are formed by highly conserved residues, ensuring specific recognition and orientation of the substrate within the chaperone's binding groove. nih.gov

IpgC ResidueIpaB Residue/RegionType of Interaction
Tyr-40Lys-68 (Backbone)Hydrogen Bond nih.govresearchgate.net
Tyr-47Pro-65 (Backbone)Hydrogen Bond nih.govresearchgate.net
Asp-71Lys-68 (Side Chain)Salt Bridge pnas.orgnih.govresearchgate.net
Gln-112Ile-62 (Backbone)Hydrogen Bond nih.gov
Pocket P1Pro-65Hydrophobic/van der Waals researchgate.net
Pocket P2Leu-67Hydrophobic/van der Waals researchgate.net
Pocket P3Pro-70Hydrophobic/van der Waals researchgate.net

Functional Mechanisms of Ipgc Protein in Type Iii Secretion

Chaperone Activity in Substrate Maintenance and Folding

IpgC is essential for maintaining the stability and secretion competence of the translocator proteins IpaB and IpaC. nih.govfrontiersin.org In the bacterial cytoplasm, IpgC binds independently to both IpaB and IpaC, preventing their premature association and subsequent degradation. uniprot.orgpnas.orgpasteur.frnih.gov This chaperone activity ensures that the translocators are in a proper conformation for eventual secretion. nih.govfrontiersin.org

In the absence of IpgC, IpaB is unstable and prone to degradation. uniprot.orgpasteur.fr Furthermore, the interaction between unprotected IpaB and IpaC leads to the proteolytic degradation of IpaC. uniprot.orgpasteur.fr IpgC acts as a molecular chaperone by binding to these proteins, thereby preventing their premature oligomerization and degradation within the bacterial cytoplasm. uniprot.orgpasteur.fr Studies have shown that in a Shigella mutant strain lacking IpgC, both IpaB and IpaC aggregate and are degraded. nih.gov This highlights the critical stabilizing function of IpgC. nih.govpnas.org

Beyond preventing degradation, IpgC is required to maintain IpaB and IpaC in a state that is competent for secretion. nih.govfrontiersin.org This suggests that IpgC plays a role in the proper folding or conformational maintenance of the translocator proteins. The association with IpgC ensures that IpaB and IpaC are ready for efficient delivery to the T3SS apparatus upon receiving the appropriate signals. researchgate.net The binding of IpgC has a detectable influence on the secondary and tertiary structure and stability of IpaC. researchgate.net

Role in Substrate Delivery and Targeting to the Type III Secretion Apparatus

IpgC is not only involved in maintaining its substrates but also in actively delivering them to the secretion apparatus, known as the injectisome.

Research indicates that IpgC interacts with cytoplasmic components of the injectisome to facilitate the delivery of IpaB and IpaC. The "escort protein" Spa13 directs the IpgC/IpaB and IpgC/IpaC complexes to the ATPase of the injectisome, Spa47. nih.gov This interaction is dependent on the association between Spa13 and IpgC. nih.gov Furthermore, IpgC has been shown to interact with Spa47 itself. nih.gov This network of interactions ensures the efficient targeting of the chaperone-translocator complexes to the secretion gate. A proposed model suggests that a free pool of Spa13 interacts with the IpgC-translocator complexes and recruits them to the ATPase, Spa47, which then promotes the dissociation of the chaperone from the translocator, allowing the translocator to enter the secretion pathway. researchgate.net

Specificity of Chaperone-Translocator Interactions

The interaction between IpgC and its substrates, IpaB and IpaC, is highly specific, mediated by defined domains on the translocator proteins.

Specific regions on both IpaB and IpaC, known as Chaperone Binding Domains (CBDs), are responsible for their interaction with IpgC. For IpaB, the CBD has been mapped to be within the N-terminal region of the protein. pnas.org One study defined the CBD in IpaB to be between residues 51 and 72. pnas.org Another study suggests the presence of two distinct regions in the N-terminal domain of IpaB that contribute to chaperone binding. nih.gov

For IpaC, the CBD has also been located in its N-terminal region. researchgate.net Biochemical and genetic approaches have identified the region between residues 50-80 and 73-122 as being involved in the interaction with IpgC. researchgate.net More precise mapping has narrowed down the CBD of IpaC to residues 36-68. researchgate.net The crystal structure of IpgC in complex with the CBD of IpaB revealed that the chaperone captures the CBD in an extended conformation, which is stabilized by conserved residues within a cleft on the IpgC protein. pnas.orgresearchgate.net

Stoichiometry of IpgC-Translocator Complexes and its Physiological Relevance

The precise molecular ratio, or stoichiometry, of the chaperone IpgC to its translocator protein partners, such as IpaB and IpaC, is fundamental to the regulation and function of the Type III Secretion System (T3SS) in Shigella. This stoichiometry dictates the stability of the translocators, their delivery to the secretion apparatus, and the subsequent activation of later stages of virulence protein expression.

The IpgC:Translocator Ratio: A Subject of Investigation

The exact stoichiometry of the IpgC-translocator complex has been a subject of detailed investigation, with various studies presenting differing models. Initially, the observation that IpgC exists as a homodimer in solution led to the hypothesis that it binds to translocators in a 2:1 ratio (IpgC:IpaB) nih.govfrontiersin.org. However, a growing body of evidence from multiple biochemical and biophysical techniques now strongly supports a 1:1 heterodimeric complex.

Research using isothermal titration calorimetry (ITC), chemical cross-linking, and size exclusion chromatography has demonstrated an equimolar association, indicating that one IpgC molecule binds to one molecule of IpaB or IpaC nih.gov. Small Angle X-ray Scattering (SAXS) experiments further corroborate these findings, revealing that while IpgC forms a homodimer by itself in solution, it dissociates to form a stable 1:1 heterodimer upon binding with full-length IpaB nih.govresearchgate.net. This suggests a dynamic process where IpgC homodimers serve as a reservoir, ready to engage with newly synthesized translocator proteins nih.gov.

Summary of Experimental Findings on IpgC-Translocator Stoichiometry
Experimental MethodObserved ComplexInferred Stoichiometry (IpgC:IpaB)Key FindingsReference
Isothermal Titration Calorimetry (ITC)IpgC-IpaB1:1Demonstrated an equimolar incorporation of IpaB and IpgC into the complex. nih.gov
Chemical Cross-linkingIpgC-IpaB1:1Resulting complex migrated at a molecular mass consistent with a heterodimer. IpgC alone forms a homodimer. nih.gov
Small Angle X-ray Scattering (SAXS)IpgC-IpaB1:1IpgC exists as a homodimer in solution but forms a stable, elongated heterodimer with full-length IpaB. nih.govresearchgate.net
CrystallographyIpgC-IpaB (CBD)1:1Crystal structure of IpgC in complex with the chaperone binding domain (CBD) of IpaB shows a 1:1 interaction. nih.govpnas.org

Physiological Relevance of Stoichiometry

The stoichiometry of the IpgC-translocator complex is not merely a structural detail but is critical to its physiological role in orchestrating the secretion process.

Stabilization and Prevention of Premature Interaction : IpaB and IpaC are hydrophobic proteins that are prone to aggregation and degradation in the aqueous bacterial cytoplasm frontiersin.orgpnas.org. The formation of a 1:1 complex with IpgC stabilizes these translocators, keeping them in a soluble, secretion-competent state frontiersin.org. This chaperoning prevents their premature association with each other or with other bacterial components pnas.org.

Hierarchical Secretion and Effector Switching : The stoichiometry is central to a key regulatory checkpoint in the T3SS. IpgC acts as a molecular escort, delivering IpaB and IpaC to the T3SS sorting platform, which contains the ATPase Spa47 (also known as SctN) researchgate.netacs.org. This delivery is facilitated by interactions with other T3SS components like Spa13 and the cytoplasmic "gatekeeper" MxiC acs.org. Upon delivery of the translocators to the secretion apparatus, IpgC is released back into the cytoplasm frontiersin.orgresearchgate.net. The resulting increase in the concentration of free IpgC homodimers allows them to bind to the transcriptional co-activator MxiE frontiersin.orgresearchgate.net. The IpgC-MxiE complex then activates the transcription of genes encoding "late" effector proteins frontiersin.org. This mechanism elegantly couples the successful secretion of the translocon components to the expression of the next wave of effectors, ensuring a temporal and hierarchical regulation of virulence factor deployment.

Conformational Regulation : Binding to IpgC is thought to induce or maintain a specific conformation in the N-terminal domain of the translocators nih.gov. This conformation is likely crucial for the translocator's proper engagement with the secretion machinery and subsequent unfolding as it passes through the narrow needle channel, which has an inner diameter of about 2.5 nm nih.govnih.gov.

Regulatory Roles of Ipgc Protein in Type Iii Secretion System Activity

Transcriptional Coactivation of Virulence Genes

A primary regulatory function of IpgC is its role as a transcriptional coactivator, working in concert with the activator MxiE to control the expression of a suite of virulence genes. nih.govasm.org This activity ensures that a specific set of effector proteins are synthesized only when the T3SS is active, linking gene expression directly to the functional status of the secretion apparatus.

Research has demonstrated that IpgC forms a specific and stable heteromeric complex with MxiE, a transcriptional activator belonging to the AraC/XylS family. nih.govnih.gov Before the activation of the T3SS, MxiE is sequestered by an anti-activator protein, OspD1. asm.org Simultaneously, IpgC is occupied, acting as a chaperone for the translocator proteins IpaB and IpaC. asm.orgnih.gov Upon activation of the T3SS, both OspD1 and the IpaB-IpaC complex are secreted from the bacterial cell. This frees both MxiE and IpgC, allowing them to interact and form the MxiE-IpgC complex. asm.orgresearchgate.net This interaction is a prerequisite for the transcriptional activation of target genes. nih.govasm.org

The MxiE-IpgC complex functions as the active transcriptional activator for a specific set of genes known as the MxiE regulon. This regulon primarily consists of "late effector" genes, which are expressed after the initial stages of host cell invasion. asm.org The expression of these genes is dependent on a 17-bp cis-regulatory element located in their promoter region, known as the "MxiE box". asm.org The MxiE-IpgC complex is thought to bind to this sequence, initiating transcription. asm.org This activation leads to the expression of a second wave of effector proteins that play critical roles in modulating host cell processes to the bacterium's advantage.

MxiE Regulon GeneFunction/Product
ipaH (e.g., ipaH7.8)E3 ubiquitin ligase, manipulation of host ubiquitination pathways
ospEEffector protein, unknown function
ospC (e.g., ospC1)Effector protein, unknown function
ospFPhosphothreonine lyase, inactivates host MAP kinases
virAGTPase activating protein, disrupts host vesicular trafficking

This table summarizes some of the key late effector genes that are transcriptionally activated by the MxiE-IpgC complex.

The transcriptional activation by the MxiE-IpgC complex is intrinsically linked to the activity of the T3SS. The formation of the active MxiE-IpgC complex is contingent upon the secretion of its binding partners (OspD1 for MxiE and IpaB/IpaC for IpgC). asm.org This creates a sophisticated regulatory circuit where the expression of late effector genes is switched on only after the successful deployment of the initial invasion proteins (translocators). This temporal regulation ensures a coordinated and efficient invasion process, preventing the premature expression of effectors that are only required once the bacterium is in contact with the host cell cytoplasm.

Modulation of Substrate Secretion Hierarchy

Beyond its role in transcriptional regulation, IpgC is involved in controlling the order in which substrates are secreted by the T3SS. This hierarchical secretion is critical for the proper assembly and function of the translocon pore before the injection of effector proteins into the host cell.

IpgC interacts with the T3SS "gatekeeper" protein, MxiC. nih.govacs.org MxiC is responsible for preventing the premature secretion of effector proteins. nih.govplos.org Before host cell contact, MxiC forms a complex that plugs the entry to the secretion apparatus. nih.gov The interaction between IpgC and MxiC is believed to be a key part of the mechanism that controls the switch in secretion substrate specificity from translocators (like IpaB and IpaC) to effectors. nih.govplos.org The MxiC-IpgC complex, likely in association with the translocator substrates, is thought to be essential for directing the translocators to the secretion apparatus, ensuring they are secreted before the effectors. plos.org Disruption of the gatekeeper-chaperone interaction can lead to dysregulated, constitutive secretion of effector proteins. plos.org

Interacting ProteinFunction in Secretion Hierarchy
MxiCGatekeeper protein; prevents premature effector secretion. nih.govplos.org
IpaBTranslocator protein; chaperoned by IpgC. nih.gov
IpaCTranslocator protein; chaperoned by IpgC. nih.gov

This table outlines the key proteins interacting with IpgC to modulate the substrate secretion hierarchy.

Genetic Organization and Expression of Ipgc Gene

Location on the Shigella Virulence Plasmid

The ipgC gene is located on the large virulence plasmid, also known as pINV, which is a characteristic feature of pathogenic Shigella strains. ontosight.ainih.govnih.govmicrobiologyresearch.orgpnas.orgpnas.orgunlv.edu This plasmid, typically around 200-220 kb in size, harbors a significant number of genes crucial for Shigella's ability to invade and manipulate host cells. nih.govnih.govmicrobiologyresearch.orgpnas.orgpnas.org The genes essential for epithelial cell invasion are largely clustered within a approximately 31-kb "entry region" or the ipa-mxi-spa locus on this plasmid. nih.govpnas.orgpnas.orgnih.govasm.org

Co-localization and Co-expression within Operons with ipaB and ipaC

The ipgC gene is co-localized and co-expressed with ipaB and ipaC within the same operon on the virulence plasmid. asm.orgbiorxiv.orgnih.govasm.orgfrontiersin.orgnih.gov These genes are adjacent and are transcribed together, ensuring the synchronized production of the IpgC, IpaB, and IpaC proteins. frontiersin.orgnih.gov This operon structure facilitates the coordinated synthesis of IpgC, which functions as a dedicated chaperone for IpaB and IpaC. pnas.orgpnas.orgfrontiersin.orgnih.gov

IpgC is a small cytosolic protein that binds independently to both IpaB and IpaC. pnas.orgpnas.orgnih.gov This interaction is vital for maintaining the stability of IpaB and IpaC within the bacterial cytoplasm, preventing their premature aggregation and degradation. pnas.orgpnas.orgfrontiersin.orgnih.gov By keeping IpaB and IpaC in a secretion-competent state, IpgC ensures their availability for transport through the T3SS upon encountering a host cell. frontiersin.orgnih.gov Studies involving Shigella strains with a non-polar deletion in ipgC have shown that IpaB and IpaC are aggregated and degraded in the cytoplasm, highlighting the stabilizing function of IpgC. frontiersin.orgnih.gov

Transcriptional Regulation of ipgC Expression and its Interplay with Virulence Regulatory Cascades

The transcriptional regulation of ipgC expression is intricately linked to the complex virulence regulatory cascade in Shigella. This cascade involves several key transcriptional regulators, including VirF, VirB, and MxiE, encoded on the virulence plasmid, as well as the chromosomally encoded histone-like nucleoid structuring protein (H-NS). unlv.eduasm.orgbiorxiv.orgnih.govmdpi.comnih.gov

IpgC functions as a co-regulator or co-activator alongside MxiE, a transcriptional activator of the AraC/XylS family. unlv.eduasm.orgbiorxiv.orgnih.govmdpi.com MxiE and IpgC are known to positively regulate the expression of genes encoding the second wave of T3SS effectors, which are secreted after the initial host cell invasion. asm.orgbiorxiv.orgmdpi.com The genes activated by MxiE and IpgC often contain a consensus MxiE box in their promoter regions. mdpi.com

Furthermore, MxiE and IpgC are involved in a negative feedback loop that specifically downregulates the activity of the virB promoter in a VirF-dependent manner. asm.orgbiorxiv.orgnih.govmdpi.comnih.gov VirB is a global transcriptional regulator that plays a central role in activating the expression of many T3SS-related genes on the virulence plasmid. unlv.edumdpi.comunlv.eduunlv.edu By countering VirF-dependent activation of the virB promoter, MxiE and IpgC contribute to the precise control and potential reprogramming of Shigella virulence gene expression, particularly following the secretion of the initial wave of T3SS effectors. asm.orgbiorxiv.orgnih.gov This negative regulation by MxiE and IpgC appears to be specific to the virB promoter and does not affect other VirF-activated promoters like icsA. asm.orgbiorxiv.orgnih.gov

The expression of genes regulated by MxiE and IpgC, often referred to as tier 4 genes, is typically activated once the T3SS becomes active, for instance, upon contact with host cells. unlv.edu There is also evidence suggesting that MxiE, in cooperation with IpgC, may activate transcription by alleviating H-NS mediated silencing of target genes. mdpi.comnih.gov

Compound Names and PubChem CIDs

Biological Significance of Ipgc Protein in Bacterial Pathogenesis

Essentiality for Shigella Host Cell Invasion

The invasion of host intestinal epithelial cells is the initial and an essential step in Shigella pathogenesis, a process that is entirely dependent on a functional T3SS. pnas.org The IpgC protein is indispensable for this invasive process due to its role as a chaperone for two key T3SS effector proteins: Invasion plasmid antigen B (IpaB) and Invasion plasmid antigen C (IpaC). pnas.orgfrontiersin.org These two proteins are the primary components of the "translocon," a pore-forming complex that inserts into the host cell membrane, creating a channel for other bacterial effectors to enter the host cytoplasm. nih.govacs.org

The essential functions of IpgC in host cell invasion include:

Stabilization of Translocators : In the bacterial cytoplasm, IpgC binds independently to both IpaB and IpaC. pnas.orgpnas.org This interaction is crucial for maintaining IpaB and IpaC in a stable, secretion-competent, yet inactive state. nih.govfrontiersin.org Without IpgC, these hydrophobic translocator proteins would be prone to premature aggregation and degradation within the bacterium. pnas.orgacs.org

Prevention of Premature Association : IpgC's binding to IpaB and IpaC prevents their premature association with each other before secretion. nih.govpnas.org This ensures that they are delivered to the T3SS apparatus sequentially and can assemble correctly at the host cell membrane upon contact.

Hierarchical Secretion : By chaperoning IpaB and IpaC, IpgC plays a role in the regulated, hierarchical secretion of T3SS effectors. The translocators (IpaB and IpaC) must be secreted before other "second-wave" effectors that manipulate host cell functions from within. acs.org Inactivation of the ipgC gene results in the degradation of IpaB in the cytoplasm, preventing its secretion and rendering the bacteria non-invasive. pnas.orgacs.org

The genes encoding IpgC, IpaB, and IpaC are strategically located adjacent to each other on the same operon within the Shigella virulence plasmid, ensuring their coordinated production. nih.govfrontiersin.org This genetic arrangement underscores the functional linkage and critical importance of the IpgC-IpaB/IpaC complex for the initial invasion of host cells.

Contribution to Intracellular Multiplication and Cell-to-Cell Spread

Following successful invasion, Shigella rapidly escapes the initial phagocytic vacuole, a process also requiring IpaB and IpaC, and begins to multiply within the nutrient-rich environment of the host cell cytoplasm. pnas.orgpnas.org The bacteria then utilize a remarkable mechanism of actin-based motility to propel themselves directly into adjacent epithelial cells, a hallmark of shigellosis that allows the infection to spread without exposing the bacteria to the extracellular immune system. pnas.org

IpgC, along with its binding partners IpaB and IpaC, is also required for this crucial step of intercellular dissemination. nih.gov Research has shown that the expression of IpgC, IpaB, and IpaC is necessary for the efficient lysis of the double-membrane vacuole that transiently envelops the bacterium as it pushes from an infected cell into its neighbor. nih.gov Without these proteins, the bacteria become trapped in these protrusions, unable to complete the spread to the adjacent cell's cytoplasm, which severely limits the progression of the infection. nih.gov Proteomic analyses of intracellular Shigella have confirmed that virulence proteins, including IpgC and the Ipa proteins, are maintained at high levels during intracellular growth, highlighting their sustained importance beyond the initial invasion event. asm.org

Broader Implications for Host-Pathogen Interactions and Disease Progression

The significance of IpgC extends beyond its chaperone function for the translocon proteins. It also functions as a key regulatory molecule, linking the activity of the T3SS to the expression of other virulence genes. nih.gov This dual function allows Shigella to adapt its pathogenic strategy based on its location and the status of the T3SS.

Research Findings on this compound Function

Functional Aspect Key Research Finding Associated Proteins Significance in Pathogenesis References
Chaperoning IpgC binds to and stabilizes the T3SS translocator proteins IpaB and IpaC in the bacterial cytoplasm.IpaB, IpaCPrevents premature degradation and aggregation of translocators, ensuring they are secretion-competent for host cell invasion. nih.govpnas.orgpnas.org
Host Cell Invasion The IpgC/IpaB/IpaC complex is essential for the formation of the translocon pore in the host cell membrane.IpaB, IpaC, T3SS apparatusFacilitates the entry of Shigella into intestinal epithelial cells, the primary step of infection. pnas.orgpnas.orgacs.org
Intercellular Spread IpgC, IpaB, and IpaC are required for the lysis of the double-membrane vacuole during cell-to-cell spread.IpaB, IpaCEnables bacteria to move from one infected host cell to an adjacent one, avoiding extracellular immune defenses. nih.gov
Transcriptional Regulation After secretion of IpaB/IpaC, IpgC binds to the transcriptional activator MxiE.MxiEActivates the expression of a second wave of T3SS effector genes required for modulating host immunity and ensuring intracellular survival. nih.govasm.orgaimspress.com

Advanced Methodologies and Research Approaches Applied to Ipgc Protein Studies

Structural Determination Techniques

Understanding the three-dimensional architecture of IpgC, both in its apo form and when complexed with its binding partners, is fundamental to deciphering its mechanism of action. To this end, researchers have employed high-resolution structural determination techniques.

X-ray Crystallography of IpgC Alone and in Complex

X-ray crystallography has been a pivotal technique in revealing the atomic-level details of IpgC. mdpi.comneb.comnih.govnih.gov This method involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which a detailed three-dimensional model of the protein can be built. nih.gov

Initial crystallographic studies focused on determining the structure of IpgC in its unbound, or apo, state. To achieve high-quality crystals suitable for diffraction, a C-terminally truncated version of IpgC (IpgCct), with the last four residues removed, was utilized. nih.gov The resulting structure revealed that IpgC is an all-α-helical protein. nih.gov The asymmetric unit of the crystal contained two IpgC molecules, indicating a dimeric arrangement. nih.gov

Subsequent crystallographic studies have successfully determined the structure of IpgC in a co-complex with the chaperone-binding domain (CBD) of one of its substrates, IpaB. nih.gov This has provided a molecular snapshot of the chaperone-substrate interaction, showing how IpgC recognizes and binds to IpaB. The structure revealed that the CBD of IpaB binds in an extended conformation within a groove on the surface of IpgC. nih.govCurrent time information in San Francisco, CA, US.

More recent high-resolution crystal structures of IpgC have also been determined to facilitate structure-based drug design efforts aimed at developing anti-shigellosis compounds. These studies have revealed different potential homodimer assemblies, which vary from previously known arrangements for IpgC and its orthologs. nih.gov

Crystallographic Study Protein(s) Key Findings PDB ID
IpgC apo structureC-terminally truncated IpgC (IpgCct)All-α-helical structure; dimeric arrangement in the asymmetric unit.3GYZ
IpgC-IpaB complexIpgC in complex with IpaB chaperone-binding domain (CBD)IpaB CBD binds in an extended conformation in a groove on IpgC.3GZ1

Small Angle X-ray Scattering (SAXS) for Solution Structures and Oligomerization

SAXS studies have been instrumental in characterizing the oligomeric state of IpgC in solution. These experiments have revealed that IpgC can exist in different oligomeric forms depending on the presence of its binding partners. In the absence of the translocator proteins IpaB or IpaC, IpgC is predominantly found as a homodimer. springernature.com However, when in complex with full-length IpaB, SAXS data supports the formation of a stable heterodimer with a 1:1 stoichiometry. springernature.com This finding contrasts with some earlier hypotheses that suggested a 2:1 (IpgC:IpaB) stoichiometry based on the dimeric nature of apo-IpgC observed in crystal structures. springernature.com

These solution-based studies are crucial for understanding the dynamic nature of IpgC and how its oligomeric state may be regulated to control its chaperone activity.

Biochemical and Biophysical Characterization

To complement structural studies, a variety of biochemical and biophysical techniques have been employed to quantify the binding interactions of IpgC and to analyze its conformational properties.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. nih.govbmglabtech.comnih.govnih.govresearchgate.net This allows for the determination of key thermodynamic parameters of an interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govbmglabtech.comnih.govnih.gov

In the context of IpgC research, ITC has been used to quantitatively assess the binding of IpgC to peptides derived from the chaperone-binding domain of IpaB and related translocator proteins from other bacteria. nih.govCurrent time information in San Francisco, CA, US. For instance, ITC experiments have been used to confirm that a conserved sequence motif found in the IpaB translocator class is indeed functional for binding to IpgC. nih.govCurrent time information in San Francisco, CA, US. These studies have provided precise measurements of the binding affinities, which are crucial for understanding the specificity of the chaperone-substrate interaction.

Binding Interaction Technique Binding Affinity (Kd) Key Finding
SycD with YopB peptideIsothermal Titration Calorimetry455 ± 19 μMDemonstrates interaction between the Yersinia homolog of IpgC and a peptide from its translocator substrate.
SycD with YopD peptideIsothermal Titration Calorimetry1,370 ± 38 μMShows weaker, yet measurable, binding to another translocator peptide.

Fluorescence Polarization and Circular Dichroism for Binding and Conformational Analysis

Fluorescence Polarization (FP) is a versatile technique for studying molecular interactions in solution. springernature.comnih.govnih.govresearchgate.netresearchgate.net The principle of FP is based on the observation that when a fluorescently labeled molecule is excited with polarized light, the polarization of the emitted light is dependent on the molecule's rotational diffusion rate. springernature.comnih.govresearchgate.net Smaller molecules tumble more rapidly in solution and thus emit more depolarized light, while larger molecules (or complexes) tumble more slowly, resulting in a higher degree of polarization. springernature.comnih.govresearchgate.net This technique is well-suited for measuring the binding of a small, fluorescently labeled ligand (such as a peptide derived from a substrate) to a larger protein like IpgC. researchgate.net

Molecular and Genetic Techniques

Molecular and genetic techniques are fundamental to the study of IpgC, enabling researchers to manipulate the ipgC gene and observe the resulting effects on protein function and bacterial virulence.

A variety of standard molecular biology techniques have been employed in IpgC research. The ipgC gene is typically amplified from the S. flexneri virulence plasmid using the Polymerase Chain Reaction (PCR). nih.govbmglabtech.com The amplified gene can then be cloned into expression vectors, such as pET28a(+) or pBAD/Myc-His, for recombinant protein production in Escherichia coli. nih.gov

Site-directed mutagenesis is a powerful tool that has been used to investigate the functional importance of specific amino acid residues or domains within IpgC. neb.comnih.govnih.govyoutube.com By introducing specific mutations (substitutions, deletions, or insertions) into the ipgC gene, researchers can produce modified IpgC proteins and assess the impact of these changes. For example, a double mutant of IpgC, Ala94Glu/Val95Gln (IpgCdm), was created to disrupt the dimer interface. nih.gov Functional analysis of this mutant revealed that dimerization is essential for the proper function of IpgC, as the monomeric form was unable to support the production and secretion of IpaB and was deficient in mediating HeLa cell invasion. nih.gov

Genetic complementation assays are also a cornerstone of IpgC research. In these experiments, an ipgC deletion mutant of S. flexneri (ΔipgC), which is avirulent, is transformed with a plasmid carrying either the wild-type ipgC gene or a mutated version. nih.gov The ability of the plasmid-encoded IpgC to restore virulence, as measured by phenotypes such as plaque formation in HeLa cell monolayers or the secretion of IpaB and IpaC, provides a direct assessment of the functionality of the expressed IpgC variant. nih.gov

Yeast Two-Hybrid System for Protein-Protein Interaction Mapping

The yeast two-hybrid (Y2H) system is a powerful genetic method used to identify and characterize protein-protein interactions. youtube.comyoutube.com This technique relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H assay, a "bait" protein is fused to the BD, and a "prey" protein (or a library of potential interactors) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing for the detection of the interaction. youtube.com

In the context of IpgC research, yeast two-hybrid analysis has been instrumental in delineating the binding domains of its interacting partners. A notable application of this system was in mapping the chaperone-binding domain (CBD) of the translocator protein IpaB. Through Y2H screening, combined with proteolytic digestion data, the CBD of IpaB was defined to a specific region encompassing amino acid residues 51 to 72. asm.org This precise mapping was crucial for subsequent structural and functional studies of the IpgC-IpaB complex.

Table 1: Application of Yeast Two-Hybrid System in IpgC Interaction Mapping
Bait ProteinPrey Protein/LibraryKey FindingReference
IpgCIpaB fragmentsDefined the Chaperone-Binding Domain (CBD) of IpaB to residues 51-72. asm.org

Co-purification and Affinity Chromatography

Co-purification and affinity chromatography are fundamental biochemical techniques for isolating and identifying interacting proteins. Affinity chromatography, in particular, utilizes a specific binding interaction between a protein of interest and a ligand immobilized on a chromatographic matrix to achieve high levels of purification. nih.gov When a protein is engineered with an affinity tag (e.g., a polyhistidine-tag), it can be selectively captured on a resin, and any stably interacting partners will be co-purified.

This methodology has been central to confirming the direct interaction between IpgC and its effector proteins, IpaB and IpaC. In several studies, a hexahistidine-tagged (His6-tagged) IpgC was used as bait to pull down its binding partners from Shigella lysates. Analysis of the purified complexes revealed that IpaB and IpaC were the primary proteins associated with IpgC. nih.gov

Further detailed studies involved the co-expression of IpgC and IpaB in E. coli. The resulting IpgC/IpaB complex was then purified using a two-step process. Initially, the complex was captured using a HisTrap HP column, which binds the His-tagged protein. This was followed by size exclusion chromatography to separate the complex from other proteins based on size, yielding a highly pure IpgC/IpaB complex for further structural and functional analysis. nih.gov This approach not only confirmed the interaction but also enabled the production of sufficient quantities of the complex for biophysical characterization. nih.govdntb.gov.ua

Table 2: Co-purification and Affinity Chromatography Studies of IpgC Complexes
Tagged ProteinPurification MethodInteracting Proteins IdentifiedReference
His6-IpgCAffinity purification from Shigella mutantsIpaB, IpaC nih.gov
His-tagged IpgC (co-expressed with IpaB)HisTrap HP column followed by size exclusion chromatographyIpaB nih.gov
His-tagged IpaC (co-expressed with IpgC)Nickel affinity chromatography followed by size exclusion chromatographyIpgC youtube.com

Site-Directed Mutagenesis and Functional Analysis of Variants

Site-directed mutagenesis is a precise molecular technique used to introduce specific mutations (insertions, deletions, or substitutions) into a DNA sequence, resulting in a modified protein. researchgate.netnih.gov This method is invaluable for investigating the functional role of specific amino acid residues in protein structure, stability, and interaction with other molecules. By creating protein variants with targeted changes and then assessing their function, researchers can deduce the importance of the mutated residues.

In the study of IpgC, site-directed mutagenesis has been employed to probe the functional significance of different regions of the protein. For instance, the QuikChange site-directed mutagenesis kit was used to alter the C-terminus of IpgC. The wild-type and mutant versions of the ipgC gene were then cloned into the pBAD/Myc-His (A) expression vector. This allowed for the controlled expression of the different IpgC variants in Shigella strains lacking the native ipgC gene. The functional consequences of these mutations were then evaluated through various cell-based assays, such as epithelial cell invasion and macrophage cytotoxicity assays, to determine if the modified IpgC could still support these virulence functions.

Table 3: Site-Directed Mutagenesis Studies on IpgC
IpgC VariantMethodologyPurpose of MutagenesisReference
C-terminal mutants (e.g., DIKE residues)QuikChange site-directed mutagenesis kitTo assess the functional importance of the C-terminus for IpgC activity.
Cloning into pBAD/Myc-His (A) vectorStandard molecular cloning techniquesTo enable controlled expression of wild-type and mutant IpgC for functional complementation assays.

Proximity Ligation and Biotinylation Assays (e.g., TurboID) for In Situ Interactomics

Proximity-dependent biotinylation identification (BioID) and its more efficient successor, TurboID, are powerful techniques for mapping protein-protein interactions and identifying near-neighbor proteins (the "proxisome") within a living cell. nih.gov These methods utilize a promiscuous biotin (B1667282) ligase fused to a "bait" protein. When provided with biotin, the ligase biotinylates proteins in its immediate vicinity (typically within a 10-15 nm radius). nih.gov These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry, providing a snapshot of the bait protein's microenvironment.

A recent study successfully applied TurboID to investigate the proxisome of IpgC in the cytoplasm of Shigella flexneri. asm.orgnih.gov This research represented one of the first applications of TurboID in the bacterial cytoplasm. The study fused TurboID to IpgC and analyzed the biotinylated proteins when the Type III Secretion System (T3SS) was in an inactive ("off-state") or active ("on-state").

The results confirmed known interactions, as IpaB and IpaC were enriched in the off-state, while the transcriptional co-activator MxiE was enriched in the on-state. Furthermore, this approach identified novel potential interactors. Notably, the T3SS ATPase SpaL was found in the vicinity of IpgC in the on-state, supporting the model that chaperones escort their substrates to the secretion apparatus. asm.orgnih.gov This study demonstrates the power of TurboID to capture both stable and transient interactions of IpgC in its native cellular context.

Table 4: Proximity Biotinylation (TurboID) Analysis of the IpgC Proxisome
Bait ProteinConditionKey Proximal Proteins IdentifiedInferred Function/InteractionReference
IpgC-TurboIDT3SS Off-stateIpaB, IpaCChaperone-substrate complex formation and stabilization.
T3SS On-stateMxiE, SpaLInteraction with transcriptional machinery and escort to the secretion apparatus. asm.orgnih.gov

In Vitro and Cell-Based Functional Assays

To complement structural and interaction studies, a range of in vitro and cell-based assays are essential for determining the functional consequences of IpgC's interactions and the effects of specific mutations. These assays provide a direct measure of the protein's activity in controlled environments and in the context of host cell infection.

In vitro assays allow for the quantitative analysis of molecular interactions under defined conditions. Fluorescence polarization is one such technique that has been used to measure the binding affinity between IpgC and its partners. In this assay, a small, fluorescently labeled molecule (e.g., FITC-labeled IpgC) tumbles rapidly in solution, leading to low polarization of emitted light. Upon binding to a larger, unlabeled molecule (e.g., IpaB), the tumbling of the complex slows, resulting in an increase in fluorescence polarization. This change can be used to calculate the binding affinity (Kd) of the interaction.

Epithelial Cell Invasion Assay: This assay measures the ability of Shigella to enter non-phagocytic cells, such as HeLa cells. The functionality of IpgC variants can be assessed by their ability to restore the invasive phenotype to an ipgC deletion mutant.

Macrophage Cytotoxicity Assay: Shigella induces apoptosis in macrophages, a process that requires IpaB. The role of IpgC in stabilizing and delivering functional IpaB can be tested by measuring the viability of infected macrophages.

Contact-Mediated Hemolysis Assay: This assay assesses the ability of Shigella to lyse red blood cells upon contact, a function dependent on the formation of a translocon pore in the cell membrane by IpaB and IpaC. This provides a functional readout for the integrity of the translocon, which relies on proper chaperoning by IpgC.

These functional assays have been instrumental in demonstrating that dimerization of IpgC and its ability to bind substrates are both essential for its function in epithelial cell invasion and other virulence-related processes.

Table 5: Functional Assays Used in IpgC Research
Assay TypeSpecific AssayPurposeKey Finding Related to IpgCReference
In VitroFluorescence PolarizationTo quantify the binding affinity between IpgC and its substrates.Demonstrated direct binding of IpgC to IpaB.
Cell-BasedHeLa Cell Invasion AssayTo measure the ability of Shigella to enter epithelial cells.IpgC is essential for efficient host cell invasion.
Macrophage Cytotoxicity AssayTo assess IpgC's role in IpaB-mediated cell death.Functional IpgC is required for macrophage killing.
Contact-Mediated HemolysisTo test the functionality of the IpaB/IpaC translocon pore.IpgC is necessary for the formation of functional translocon pores.

Evolutionary Conservation and Comparative Analysis of Ipgc Homologs

Conservation Across Diverse Gram-Negative Bacterial Pathogens Employing T3SS

Class II T3SS chaperones, like IpgC, are found in numerous Gram-negative bacteria that utilize T3SSs for virulence or symbiotic interactions. These chaperones are essential for the secretion of specific T3SS structural components, particularly the translocator proteins that form the pore in the host cell membrane. mdpi.com The presence of homologous chaperones across diverse bacterial species highlights the conserved mechanism by which these pathogens handle and deliver their effector and translocator proteins. researchgate.netkuleuven.bewikipedia.orgresearchgate.net

Examples of Gram-negative pathogens employing T3SSs and likely possessing IpgC homologs include:

Salmonella spp. (causing typhoid fever and gastroenteritis) researchgate.netwikipedia.orgnih.govresearchgate.netnih.gov

Yersinia spp. (causing plague) researchgate.netwikipedia.orgresearchgate.net

Pseudomonasaeruginosa (an opportunistic human pathogen) nih.govresearchgate.netmdpi.comresearchgate.netqmul.ac.uk

Enteropathogenic and enterohemorrhagic Escherichia coli (EPEC and EHEC) wikipedia.orgmdpi.comnih.gov

Vibrio spp. (causing gastroenteritis and cholera) wikipedia.orgmdpi.comnih.gov

Aeromonas spp. (pathogens of aquatic animals and humans) nih.govmdpi.comqmul.ac.uk

Burkholderia spp. (causing glanders) wikipedia.orgmdpi.com

Chlamydia spp. (causing sexually transmitted diseases) wikipedia.orgmdpi.com

The conservation of these chaperones across such a wide range of bacteria underscores their fundamental importance in T3SS function and bacterial pathogenesis. kuleuven.bemdpi.com

Functional and Structural Homologs/Orthologs (e.g., SycD from Yersinia, SicA from Salmonella, PcrH from Pseudomonas, AcrH from Aeromonas)

Several functional and structural homologs of IpgC have been identified and studied in other Gram-negative bacteria. These chaperones share structural features, such as the TPR domain, and perform analogous roles in binding and stabilizing cognate T3SS translocator proteins. nih.govresearchgate.netmdpi.comresearchgate.net

Key homologs include:

SycD from Yersinia: SycD is the class II chaperone in Yersinia that binds to the translocator proteins YopB and YopD. researchgate.netresearchgate.net Structural comparisons have shown similarities between the IpgC-IpaB complex and the SycD-YopD complex, particularly in the mode of substrate binding within the chaperone's cleft. researchgate.net SycD also forms a homodimer, and its dimerization interface has been compared to that of IpgC. researchgate.net

SicA from Salmonella: SicA is a class II T3SS chaperone in Salmonella Typhimurium that contains three tandem TPR motifs, characteristic of the CesD/SycD/LcrH family of chaperones. researchgate.netresearchgate.net SicA is involved in the regulation of the InvF virulence regulon and binds to translocator proteins. nih.govresearchgate.netmcmaster.ca Homology searches indicate that SicA homologs are widely distributed among Gram-negative bacteria, particularly within the Proteobacteria phylum. researchgate.net

PcrH from Pseudomonas aeruginosa: PcrH is the class II chaperone in P. aeruginosa that binds to the translocator proteins PopB and PopD. nih.govresearchgate.netresearchgate.netqmul.ac.uk Structural comparisons between the IpgC-IpaB and PcrH-PopD complexes reveal that the substrate binding sequences are accommodated in a very similar manner within their respective chaperone clefts. nih.gov Studies on PcrH have also investigated its dimerization and interaction with its substrates. researchgate.netqmul.ac.uk

AcrH from Aeromonas hydrophila: AcrH is the class II chaperone in A. hydrophila that interacts with the major translocator protein AopB. qmul.ac.uk Structural analysis of the AcrH-AopB complex has provided insights into the distinct interfaces involved in chaperone-translocator binding, including the interaction of an N-terminal anchor region of the translocator within the concave face of AcrH. qmul.ac.uk

Divergence and Conservation in Chaperone-Substrate Interaction Motifs

While class II T3SS chaperones and their cognate translocator substrates are functionally conserved, there are both conserved and divergent features in their interaction motifs. The binding of the substrate to the chaperone typically occurs within the chaperone's TPR-mediated cleft, with the substrate often adopting an extended conformation. nih.govnih.govresearchgate.net

Research on the IpaB-IpgC interaction has identified a chaperone binding motif within the N-terminal region of IpaB (specifically the ⁶⁵PELKAP⁷⁰ region) that is required for proper binding to IpgC. nih.govnih.govresearchgate.net This motif fits into specific pockets within the IpgC cleft, formed by conserved residues. nih.govnih.govresearchgate.net Analysis of homologous substrates in other bacteria suggests the presence of a similar chaperone binding motif, often located within the first 100 N-terminal residues of the translocator proteins. nih.gov This conserved motif typically includes a conserved Pro or Val at one position, and conserved Leu and Pro at other positions, with specific amino acid preferences (e.g., a negatively charged residue) at intervening positions. nih.gov The conserved residues lining the chaperone cleft and the conserved features of the substrate motif are crucial for defining the orientation and specificity of the interaction. nih.govnih.govresearchgate.net

Protein NameOrganism(s)Functional Role in T3SSStructural FeaturesHomolog of IpgC?PubChem CID / Related Information
IpgCShigella flexneriClass II Chaperone for IpaB and IpaCTPR domain, HomodimerN/APubChem primarily for small molecules; Protein structures available via PDB (e.g., 3GYZ, 3GZ1, 8QH6)
SycDYersinia spp.Class II Chaperone for YopB and YopDTPR domain, HomodimerYesPubChem primarily for small molecules; Protein structures available via PDB (e.g., 2VGX)
SicASalmonella spp.Class II Chaperone, regulates InvF regulonTPR motifs, HomodimerYesPubChem primarily for small molecules; Linked to PubChem CID 161557 (related, not SicA protein) frontiersin.org
PcrHPseudomonas aeruginosaClass II Chaperone for PopB and PopDTPR domain, HomodimerYesPubChem primarily for small molecules; Related to PDB structures (e.g., involving PopD) researchgate.net
AcrHAeromonas hydrophilaClass II Chaperone for AopBTPR domainYesPubChem primarily for small molecules; Related to PDB structures (e.g., involving AopB) qmul.ac.uk

Note: PubChem is primarily a database for chemical molecules and their biological activities. While it contains information linked to proteins, including structures (via links to PDB) and data from biological assays, PubChem Compound Identifiers (CIDs) are typically assigned to small molecules rather than large protein complexes or individual protein sequences directly in the same manner. Therefore, direct PubChem CIDs for these protein names as single entries are not standard. The table lists the proteins and provides context regarding PubChem or related structural databases like PDB where relevant information can be found.

Future Research Directions in Ipgc Protein Biology

Elucidating Unresolved Atomic Structures of Full-Length Complexes

While crystal structures of truncated IpgC and IpgC in complex with the chaperone-binding domain of IpaB have provided valuable insights, obtaining high-resolution atomic structures of full-length IpgC in complex with its full-length substrates, IpaB and IpaC, remains a significant challenge frontiersin.orgnih.govpnas.orgmdpi.com. Studies have shown difficulties in purifying full-length IpaB and IpaC, which hinders structural determination efforts mdpi.com. Furthermore, the stoichiometry of the IpgC/IpaB complex has been debated, with evidence supporting both 1:1 and 2:1 ratios, highlighting the need for definitive structural data on the full-length complex nih.govacs.org. Unresolved structures of IpgC in different oligomeric states in solution also warrant further investigation frontiersin.org. Elucidating these structures is crucial for a complete understanding of how IpgC stabilizes its cargo and presents it to the secretion apparatus.

Deeper Understanding of Dynamic Interplay with Secretion Machinery Components

The interaction between IpgC, its cargo (IpaB and IpaC), and the components of the T3SS machinery is highly dynamic and regulated frontiersin.orgasm.org. IpgC is known to interact with the ATPase SpaL (also known as Spa47 or SctN) and the cytoplasmic gatekeeper MxiC, which are part of the T3SS sorting platform acs.orgasm.org. The chaperone Spa13 also directs IpgC/IpaB and IpgC/IpaC complexes to the ATPase Spa47 acs.org. However, the precise molecular mechanisms governing the handover of substrates from IpgC to the export gate and the dynamic conformational changes involved in this process are not fully understood. Future research should focus on characterizing the transient interactions and conformational states of IpgC as it navigates its substrates to the T3SS.

Identification of Novel Interaction Partners and Pathways via Advanced Proteomics

While IpgC's primary role as a chaperone for IpaB and IpaC is well-established, recent studies using advanced proteomics techniques, such as promiscuous biotin (B1667282) ligases coupled with mass spectrometry, have begun to reveal a broader network of proteins in the vicinity of IpgC asm.orgscispace.comnih.govcreative-proteomics.com. These studies have identified potential novel interaction partners, including transcription factors and housekeeping proteins, particularly when the T3SS is active asm.org. Further application of advanced proteomics, including techniques like affinity purification coupled to mass spectrometry and label transfer technology, is needed to comprehensively map the IpgC interactome under different physiological conditions and T3SS states nih.govcreative-proteomics.comresearchgate.net. Identifying these novel partners could uncover previously unappreciated roles for IpgC in bacterial processes beyond direct chaperone activity.

Application of Cryo-Electron Microscopy and Single-Molecule Techniques

The inherent flexibility and dynamic nature of IpgC and its complexes, particularly with full-length, often hydrophobic, translocator proteins and membrane-associated secretion machinery components, make them challenging targets for traditional structural biology methods like X-ray crystallography mdpi.comnih.gov. Cryo-electron microscopy (cryo-EM), especially single-particle cryo-EM, has emerged as a powerful technique for determining the structures of large and dynamic protein complexes at high resolution nih.govthermofisher.comnih.gov. Applying cryo-EM to IpgC in complex with full-length IpaB and IpaC, as well as with components of the T3SS export apparatus, will be crucial for gaining structural insights into these challenging assemblies nih.govthermofisher.com. Complementary single-molecule techniques, such as single-molecule fluorescence imaging and tracking, can provide information on the dynamics of IpgC interactions and conformational changes in real-time and potentially in situ researchgate.netscispace.combmbreports.org. Combining cryo-EM with single-molecule approaches could offer a more complete picture of IpgC function within the cellular context bmbreports.org.

Q & A

Q. What experimental techniques are commonly used to study the interaction between IpgC and IpaB?

Circular dichroism (CD) spectroscopy, isothermal titration calorimetry (ITC), and fluorescence polarization (FP) are key methods. CD analyzes secondary structural changes, while ITC quantifies binding thermodynamics (e.g., ΔH, ΔS, and Kd). FP measures binding affinity using fluorescently labeled IpaB fragments. These techniques reveal α-helical stabilization and sub-micromolar binding affinities .

Q. Why is IpgC essential for stabilizing IpaB in vitro?

IpgC prevents degradation of IpaB’s N-terminal domain. For example, IpaB1.94 degrades rapidly without IpgC but remains stable in complex with the chaperone. This suggests IpgC binding imposes structural order on otherwise unstructured regions .

Q. How are IpgC-IpaB complexes purified for structural studies?

Co-expression in E. coli followed by affinity chromatography is standard. Detergents like LDAO or OPOE enhance stability during purification, as urea destabilizes the complex .

Q. What are the key binding domains of IpaB that interact with IpgC?

Two chaperone-binding domains (CBDs) are identified: CBD1 (residues 16–35) and CBD2 (residues 51–70). Deletion of CBD1 reduces binding affinity, highlighting its role in chaperone recognition .

Q. What is the functional role of IpgC in Shigella’s type III secretion system (T3SS)?

IpgC binds IpaB and IpaC translocators, preventing premature oligomerization. Upon secretion, IpgC dissociates and forms a complex with MxiE, activating transcription of virulence genes .

Advanced Research Questions

Q. How can discrepancies in IpgC-IpaB binding stoichiometry (1:1 vs. 1:2) be resolved?

Cross-linking and analytical ultracentrifugation (AUC) show that IpgC and IpaB form 1:1 heterodimers. Previous 1:2 models may arise from experimental artifacts, such as incomplete dissociation during purification .

Q. What conformational changes occur in IpaB upon binding to IpgC?

FRET experiments indicate the N-terminus of IpaB adopts an extended conformation when bound to IpgC. CD data further show increased α-helical content, suggesting structural ordering of disordered regions .

Q. How should researchers design experiments to study IpgC’s chaperone activity under destabilizing conditions?

Use detergents (e.g., 0.05% LDAO) to maintain solubility during in vitro reconstitution. Monitor degradation via SDS-PAGE and employ FP or ITC to validate binding in destabilizing buffers .

Q. What thermodynamic insights does ITC provide about IpgC-IpaB interactions?

ITC reveals endothermic, entropy-driven binding (ΔH > 0, ΔS > 0), suggesting hydrophobic interactions dominate. For IpaB1.226, Kd = 208 nM, while truncation (IpaB28.226) weakens affinity (Kd = 2.96 μM) .

Q. How can conflicting structural models of IpgC-IpaB be addressed methodologically?

Combine FRET (to probe distance changes) with cross-linking and size-exclusion chromatography. For example, DSP cross-linking confirms heterodimer formation, while SEC distinguishes homodimers from heterodimers .

Methodological Notes

  • Data Contradictions : Address discrepancies (e.g., stoichiometry) by comparing cross-linking, AUC, and ITC datasets. Contextualize findings with co-purification protocols and detergent effects .
  • Experimental Design : Include replicates (≥3) for FP/ITC to ensure statistical rigor. Use negative controls (e.g., IpaB fragments without IpgC) to validate specificity .
  • Structural Analysis : Prioritize techniques like cryo-EM or X-ray crystallography for unresolved regions, such as the IpaB N-terminal domain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.